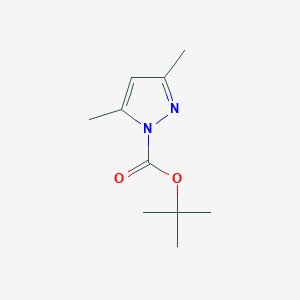

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate

CAS No.: 219580-24-2

Cat. No.: VC13594474

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219580-24-2 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | tert-butyl 3,5-dimethylpyrazole-1-carboxylate |

| Standard InChI | InChI=1S/C10H16N2O2/c1-7-6-8(2)12(11-7)9(13)14-10(3,4)5/h6H,1-5H3 |

| Standard InChI Key | XTBISQIOEDXGGJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1=CC(=NN1C(=O)OC(C)(C)C)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is defined by a pyrazole core with strategic substituents that enhance its stability and reactivity. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the pyrazole nitrogen, while the methyl groups at the 3- and 5-positions sterically hinder undesired side reactions. The compound’s IUPAC name, tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate, reflects this substitution pattern .

Synthesis and Characterization

The synthesis of tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate involves a two-step protocol: (1) preparation of 3,5-dimethylpyrazole and (2) Boc protection of the pyrazole nitrogen.

Step 1: Formation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. The reaction proceeds through enolization and nucleophilic attack, yielding the pyrazole ring:

This intermediate is purified via recrystallization or column chromatography.

Step 2: Boc Protection

The free pyrazole is treated with di-tert-butyl dicarbonate () in the presence of a base such as 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in tetrahydrofuran (THF) at 0–25°C :

Progress is monitored using thin-layer chromatography (TLC), and the product is isolated via extraction and solvent evaporation .

Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

NMR (400 MHz, CDCl): δ 1.55 (s, 9H, Boc CH), 2.25 (s, 6H, pyrazole CH), 6.05 (s, 1H, pyrazole H) .

-

NMR: δ 28.1 (Boc CH), 80.5 (Boc quaternary C), 155.2 (C=O), 140–110 ppm (pyrazole carbons) .

Applications in Organic Synthesis

Tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate is primarily utilized as a building block in medicinal chemistry. Its Boc group facilitates temporary nitrogen protection during multi-step syntheses, enabling selective functionalization at other positions .

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. For example, Suzuki-Miyaura cross-coupling reactions with aryl boronic acids introduce aromatic groups at the 4-position, enhancing bioactivity :

Such derivatives exhibit improved binding affinity to target proteins like cyclooxygenase-2 (COX-2).

Agrochemical Development

In agrochemistry, the methyl groups and Boc moiety enable the synthesis of herbicides and fungicides. Chlorination or bromination at the 4-position yields halogenated pyrazoles, which disrupt fungal cell membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume